molecular formula C13H15BClNO2 B1454820 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 945391-06-0

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No. B1454820
CAS RN: 945391-06-0
M. Wt: 263.53 g/mol
InChI Key: AGVDMZNQFRCYMD-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C9H14BClN2O2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of this compound involves the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands . Another method involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H14BClN2O2/c1-8(2)9(3,4)15-10(14-8)6-5-12-13-7(6)11/h5H,1-4H3, (H,12,13) .


Chemical Reactions Analysis

This compound is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 228.49 . It is a white to yellow solid at room temperature . The density of this compound is 1.149 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Structural Characterization

This compound and its derivatives are extensively used in the synthesis and structural characterization of complex molecules. For instance, Wu et al. (2021) demonstrated the synthesis and characterization of similar compounds, showcasing their application in understanding molecular structures through spectroscopy and X-ray diffraction. These compounds are instrumental in the study of molecular vibrations and electronic structures, providing insights into the chemical properties and reactivity of boron-containing organic molecules (Qing-mei Wu et al., 2021).

Application in Material Science

In material science, the compound's derivatives have been used to enhance the properties of materials. For example, the synthesis of boronate-based fluorescence probes for detecting hydrogen peroxide (H2O2) has been reported, highlighting the compound's role in developing sensitive and selective sensors for biomedical and environmental monitoring (Emma V Lampard et al., 2018).

Chemical Sensing Applications

The compound's derivatives have found significant applications in chemical sensing, especially in detecting reactive oxygen species (ROS) such as hydrogen peroxide. This is critical in various fields, including environmental monitoring, biomedical research, and the development of diagnostic tools. For instance, Yanyan Fu et al. (2016) explored Schiff Base Substituent-Triggered Efficient Deboration Reaction for highly sensitive hydrogen peroxide vapor detection, demonstrating the compound's utility in creating advanced sensing materials (Yanyan Fu et al., 2016).

Mechanism of Action

The mechanism of action of this compound involves the phosphitylation of alcohols and heteroatomic nucleophiles . It can also undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . It is recommended to remove gloves using appropriate methods to avoid any skin contact .

properties

IUPAC Name

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BClNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVDMZNQFRCYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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